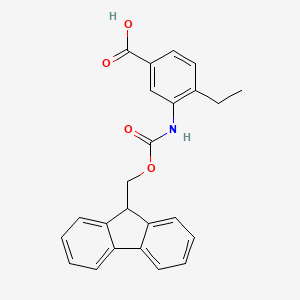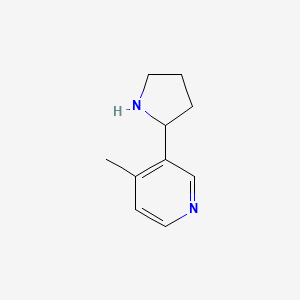
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 and a molecular weight of 265.1364 . This compound is known for its unique structure, which includes an azetidine ring and a pyridine ring, making it a valuable compound in various fields of scientific research.
Métodos De Preparación
The synthesis of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves several steps. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize microwave-assisted synthesis due to its efficiency and ability to produce high yields .
Análisis De Reacciones Químicas
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylsulfoxonium methylide, organoboronates, and organometal reagents . Major products formed from these reactions include 1-arenesulfonylazetidines, azetidine derivatives, and bis-functionalized azetidines .
Aplicaciones Científicas De Investigación
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a pharmacological agent due to its unique structure and reactivity . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The pyridine ring also plays a crucial role in its mechanism of action by facilitating its binding to specific molecular targets .
Comparación Con Compuestos Similares
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride can be compared with other similar compounds such as methyl azetidine-3-carboxylate hydrochloride, 3-(benzyloxy)azetidine hydrochloride, and 3-(3-methoxyphenyl)azetidine hydrochloride . These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H14Cl2N2O2 |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8;;/h2-3,6,8,11H,4-5H2,1H3;2*1H |
Clave InChI |
RMXXXBXWIRTCIY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
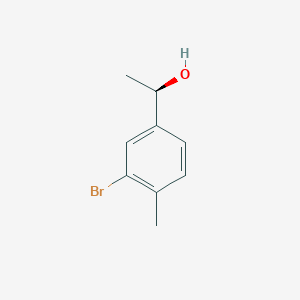
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
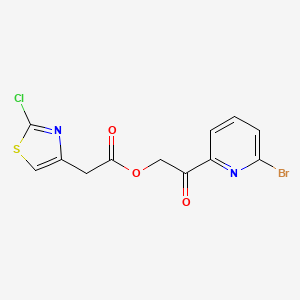
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
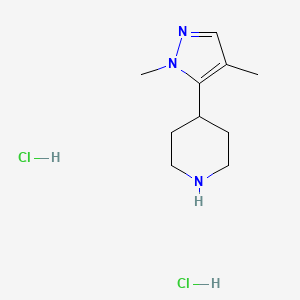
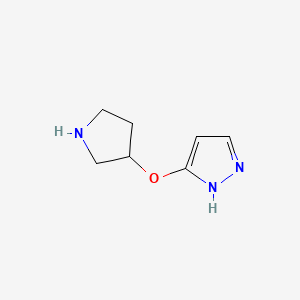

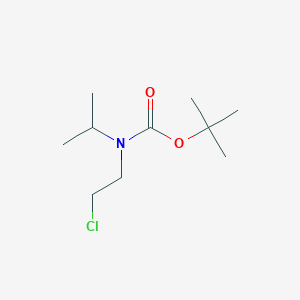
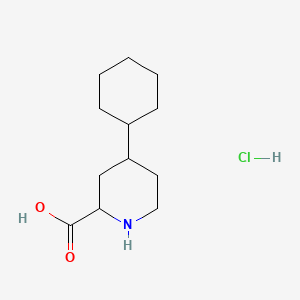
![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
